Bienvenue dans la boutique en ligne BenchChem!

N1-(4-carbamoylphenyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Physicochemical Profiling Lipophilicity Comparison Structure-Property Relationships

This oxalamide derivative features a central oxalamide linker connecting 4-carbamoylphenyl and 4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl moieties. The 4-methyl group provides differential steric bulk and lipophilicity (XLogP3=1.0) versus des-methyl analog CAS 941957-98-8, enabling systematic matched-pair SAR investigations. The 2-oxopyrrolidin-1-yl lactam offers a geometrically defined hydrogen bond acceptor critical for hinge-region recognition in c-Met/Mps-1 kinase inhibitors. Compound-specific procurement ensures reproducible kinase screening library results. Not replaceable by positional isomers or alternative heterocycles.

Molecular Formula C20H20N4O4
Molecular Weight 380.404
CAS No. 941935-03-1
Cat. No. B2990537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-carbamoylphenyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
CAS941935-03-1
Molecular FormulaC20H20N4O4
Molecular Weight380.404
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C(=O)NC2=CC=C(C=C2)C(=O)N)N3CCCC3=O
InChIInChI=1S/C20H20N4O4/c1-12-4-7-15(11-16(12)24-10-2-3-17(24)25)23-20(28)19(27)22-14-8-5-13(6-9-14)18(21)26/h4-9,11H,2-3,10H2,1H3,(H2,21,26)(H,22,27)(H,23,28)
InChIKeySRNCAKFQBDZWOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(4-Carbamoylphenyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide (CAS 941935-03-1): Compound Identity and Physicochemical Baseline for Procurement Specification


N1-(4-carbamoylphenyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide (CAS 941935-03-1) is a synthetic oxalamide derivative with molecular formula C20H20N4O4 and molecular weight 380.4 g/mol [1]. The compound features a central oxalamide linker connecting a 4-carbamoylphenyl moiety at the N1 position and a 4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl moiety at the N2 position. Computed physicochemical properties include XLogP3 = 1.0, three hydrogen bond donors, four hydrogen bond acceptors, and four rotatable bonds [1]. Oxalamide derivatives as a class have been investigated as kinase inhibitors, neuraminidase inhibitors, and AhR modulators [2].

Why Generic Substitution of N1-(4-Carbamoylphenyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide Fails: Structural Uniqueness Among Closest Oxalamide Analogs


N1-(4-carbamoylphenyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide occupies a distinct structural niche among oxalamide derivatives that prevents its straightforward replacement by even the most closely related analogs [1]. The 4-methyl substitution on the central phenyl ring bearing the 2-oxopyrrolidin-1-yl group introduces differential steric bulk and lipophilicity relative to its des-methyl positional isomer (CAS 941957-98-8), which is predicted to alter target binding pocket complementarity and pharmacokinetic partitioning [1]. Additionally, the 3-position attachment of the 2-oxopyrrolidin-1-yl group on the phenyl ring—rather than the 4-position or alternative heterocyclic replacements—creates a unique spatial orientation of the hydrogen bond-accepting lactam that cannot be recapitulated by analogs with piperidinone, morpholino, or acyclic amide substituents [1][2]. These structural distinctions necessitate compound-specific procurement for any research program requiring reproducible structure-activity relationship data.

Quantitative Differentiation Evidence for N1-(4-Carbamoylphenyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide (CAS 941935-03-1) Against Closest Analogs


Increased Lipophilicity (XLogP3) Relative to the Des-Methyl Positional Isomer

The target compound possesses a 4-methyl substituent on the phenyl ring bearing the 2-oxopyrrolidin-1-yl group, which is absent in the closest positional isomer N1-(4-carbamoylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide (CAS 941957-98-8) [1]. This methyl addition results in a measurable increase in computed lipophilicity: XLogP3 = 1.0 for the target compound versus XLogP3 = 0.7 for the des-methyl analog [1].

Physicochemical Profiling Lipophilicity Comparison Structure-Property Relationships

Higher Molecular Weight and Altered Fraction of sp³ Carbons (Fsp³) Versus the Des-Methyl Analog

The addition of a methyl group in the target compound increases the molecular weight to 380.4 g/mol from 366.4 g/mol for the des-methyl analog, while also increasing the fraction of sp³-hybridized carbons (Fsp³) [1]. The higher Fsp³ value correlates with greater molecular complexity and has been associated with improved clinical success rates in drug development [2].

Molecular Descriptors Drug-Likeness Lead Optimization

Class-Level Kinase Inhibitory Potential of Oxalamide Scaffolds Bearing 2-Oxopyrrolidine Moieties

Oxalamide derivatives containing 2-oxopyrrolidine or related lactam moieties have been disclosed in patent literature as inhibitors of protein tyrosine kinases including c-Met [1]. The oxalamide core serves as a conformationally constrained linker capable of presenting the terminal aryl groups in geometries complementary to kinase ATP-binding pockets, and the 2-oxopyrrolidin-1-yl substituent can engage the hinge region through its lactam carbonyl as a hydrogen bond acceptor [1].

Kinase Inhibition Oxalamide Pharmacophore Structure-Activity Class Evidence

Differential Hydrogen Bond Acceptor Presentation Versus Piperidinone Analog

The 2-oxopyrrolidin-1-yl group (five-membered lactam) in the target compound places the hydrogen bond-accepting carbonyl oxygen in a geometrically distinct orientation compared to the six-membered piperidinone analog N1-(4-carbamoylphenyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide (CAS not retrieved from authoritative source) [1]. The ring size difference alters the projection angle of the lactam carbonyl, which can affect complementarity to protein hinge regions that preferentially accommodate five-membered over six-membered lactam hydrogen bond acceptors in kinase and other enzyme active sites [2].

Hydrogen Bonding Ring Size Effects Target Engagement

Optimal Application Scenarios for N1-(4-Carbamoylphenyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide Based on Established Evidence


Kinase Inhibitor Screening Libraries Requiring Defined Oxalamide Scaffolds

This compound is most appropriately deployed as a structurally defined member of kinase-focused screening libraries, where its oxalamide core and 2-oxopyrrolidin-1-yl substituent match the pharmacophore disclosed in c-Met inhibitor patents [1]. The 4-methyl group provides a lipophilicity increment (XLogP3 = 1.0) that may favor cell permeability in cellular kinase assays compared to the des-methyl analog.

Structure-Activity Relationship (SAR) Studies Exploring Methyl Substitution Effects on the Central Phenyl Ring

The 4-methyl substitution on the phenyl ring bearing the pyrrolidinone group distinguishes this compound from the des-methyl analog (CAS 941957-98-8, XLogP3 = 0.7, MW = 366.4) [2]. This makes it a valuable matched molecular pair for systematic SAR investigations that probe the impact of a single methyl group addition on target binding affinity, selectivity, and ADME properties within oxalamide series.

Physicochemical Property Benchmarking Studies for Oxalamide-Derived Probe Compounds

With well-defined computed properties including MW (380.4 g/mol), XLogP3 (1.0), hydrogen bond donor count (3), and hydrogen bond acceptor count (4) [2], this compound can serve as a reference standard in studies correlating oxalamide substitution patterns with measured logD, solubility, and permeability, particularly when benchmarking against analogs with different ring sizes or substitution positions.

Computational Docking and Molecular Dynamics Studies Targeting Kinase ATP-Binding Sites

The five-membered 2-oxopyrrolidin-1-yl lactam provides a geometrically defined hydrogen bond acceptor that can be systematically varied against six-membered piperidinone analogs in computational studies [2]. This enables in silico evaluation of lactam ring size effects on hinge-region recognition in kinases such as c-Met or Mps-1, for which oxalamide inhibitors have been patented [1].

Quote Request

Request a Quote for N1-(4-carbamoylphenyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.